p-Benzenedicarbamic acid, tetrathio-, dimethyl ester
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Overview
Description
p-Benzenedicarbamic acid, tetrathio-, dimethyl ester: is a chemical compound with the molecular formula C10H14N2O4S4. It is known for its bioactive properties and is primarily used in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Benzenedicarbamic acid, tetrathio-, dimethyl ester typically involves the esterification of p-benzenedicarbamic acid with dimethyl sulfate in the presence of a base. The reaction conditions often include a temperature range of 0-4°C for short-term storage and -20°C for long-term storage . The compound is usually synthesized in solid powder form with a purity of over 98%.
Industrial Production Methods: Industrial production of this compound is not widely documented, but it is available for custom synthesis. The lead time for production can range from 2 to 3 months, depending on the technical challenges involved .
Chemical Reactions Analysis
Types of Reactions: p-Benzenedicarbamic acid, tetrathio-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced sulfur-containing species.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, p-Benzenedicarbamic acid, tetrathio-, dimethyl ester is used as a reagent in organic synthesis. Its unique sulfur-containing structure makes it valuable for the synthesis of sulfur-rich compounds .
Biology: It can be used to study the effects of sulfur-containing compounds on biological systems .
Industry: In industry, this compound can be used in the production of specialty chemicals and materials that require sulfur-containing components .
Mechanism of Action
The mechanism of action of p-Benzenedicarbamic acid, tetrathio-, dimethyl ester involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of disulfide bonds and other sulfur-containing linkages, which can affect the structure and function of proteins and other biomolecules . The compound’s bioactive properties are likely due to its ability to modulate oxidative stress and inflammation pathways .
Comparison with Similar Compounds
m-Benzenedicarbamic acid, tetrathio-, dimethyl ester: Similar in structure but with different positional isomers.
Dimethyl phthalate: A related ester with different functional groups and applications.
Dimethyl carbonate: Another ester with distinct chemical properties and uses.
Uniqueness: p-Benzenedicarbamic acid, tetrathio-, dimethyl ester is unique due to its multiple sulfur atoms, which confer distinct chemical reactivity and bioactive properties. This makes it particularly valuable in research applications where sulfur-containing compounds are of interest .
Properties
CAS No. |
19972-69-1 |
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Molecular Formula |
C10H12N2S4 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
methyl N-[4-(methylsulfanylcarbothioylamino)phenyl]carbamodithioate |
InChI |
InChI=1S/C10H12N2S4/c1-15-9(13)11-7-3-5-8(6-4-7)12-10(14)16-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
InChI Key |
LCYNNKKLPFFRDE-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)NC1=CC=C(C=C1)NC(=S)SC |
Origin of Product |
United States |
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